molecular formula C11H15NO4 B2427593 Methyl 2-amino-5-ethoxy-4-methoxybenzoate CAS No. 214470-85-6

Methyl 2-amino-5-ethoxy-4-methoxybenzoate

Cat. No.: B2427593
CAS No.: 214470-85-6
M. Wt: 225.244
InChI Key: BDUDCBNHFCERIU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C11H15NO4. It is a derivative of benzoic acid and is characterized by the presence of amino, ethoxy, and methoxy functional groups attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-ethoxy-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-ethoxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-ethoxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-ethoxy-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-ethoxy-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methoxybenzoate
  • Methyl 2-amino-4-ethoxybenzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-amino-5-ethoxy-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzene ring enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 2-amino-5-ethoxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-10-5-7(11(13)15-3)8(12)6-9(10)14-2/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUDCBNHFCERIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mixture of 17.0 g (66.7 mmol) of methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, 13.1 g (233 mmol) of powdered iron and 17.7 g (334 mmol) of ammonium chloride in 95 mL of water and 245 mL of methanol was refluxed for 4.5 h. An additional 13.1 g of iron was added followed by refluxing for 2.5 h. Then an additional 13.1 g of iron and 17.7 g of ammonium chloride was added and refluxing was continued for 12 h. The reaction was filtered through Celite and methanol was removed from the filtrate. The filtrate was extracted with chloroform and the extracts were treated with Darco, evaporated and dried in vacuo (50° C.).The yield was 11.0 g of methyl 2-amino-5-ethoxy-4-methoxybenzoate as tan crystals: mass spectrum (electrospray, m/e): M+H 225.9.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Three

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